ProcyanidinA1
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Overview
Description
Procyanidin A1 is a type of procyanidin, which belongs to the class of flavonoids known as proanthocyanidins. These compounds are naturally occurring polyphenols found in various plants, including fruits, vegetables, nuts, and seeds. Procyanidin A1 is particularly noted for its antioxidant, anti-inflammatory, and potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Procyanidin A1 can be synthesized through the oxidative coupling of catechin and epicatechin units. The reaction typically involves the use of oxidizing agents such as ferric chloride or silver nitrate under controlled conditions to facilitate the coupling process .
Industrial Production Methods: Industrial production of procyanidin A1 often involves extraction from natural sources, such as grape seeds, cocoa, and pine bark. The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Procyanidin A1 undergoes various chemical reactions, including:
Oxidation: Procyanidin A1 can be oxidized to form quinones and other oxidative products.
Reduction: It can be reduced to yield catechin and epicatechin monomers.
Substitution: Procyanidin A1 can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Ferric chloride, silver nitrate.
Reducing Agents: Sodium borohydride.
Solvents: Methanol, ethanol, water.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Catechin, epicatechin.
Scientific Research Applications
Chemistry: Used as a natural antioxidant in food preservation and stabilization of food colors.
Biology: Investigated for its role in modulating cellular oxidative stress and inflammation.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, cancer, and inflammatory conditions
Mechanism of Action
Procyanidin A1 exerts its effects primarily through its antioxidant and anti-inflammatory properties. It scavenges free radicals, thereby reducing oxidative stress. Additionally, it modulates various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), mitogen-activated protein kinase (MAPK), and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways . These actions result in the inhibition of pro-inflammatory cytokines and the promotion of cellular defense mechanisms .
Comparison with Similar Compounds
Procyanidin B1: A dimeric procyanidin with similar antioxidant properties but different structural configuration.
Procyanidin B2: Another dimeric procyanidin known for its cardiovascular benefits.
Catechin and Epicatechin: Monomeric units that form the building blocks of procyanidins.
Uniqueness: Procyanidin A1 is unique due to its specific molecular structure, which confers distinct biological activities. Its ability to modulate multiple signaling pathways and its potent antioxidant properties make it a valuable compound for various therapeutic applications .
Properties
Molecular Formula |
C30H24O12 |
---|---|
Molecular Weight |
576.5 g/mol |
IUPAC Name |
(1S,13R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21?,26-,27?,29?,30+/m0/s1 |
InChI Key |
NSEWTSAADLNHNH-HGVDIQKESA-N |
Isomeric SMILES |
C1C(C(OC2=C1C(=CC3=C2[C@H]4C([C@@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Origin of Product |
United States |
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